Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

Description

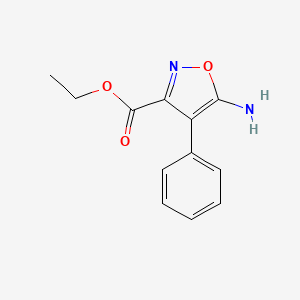

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (CAS: 53983-15-6) is an isoxazole derivative with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol . Its structure features:

- A phenyl group at position 4.

- An amino (-NH₂) substituent at position 5.

- An ethyl ester (-COOEt) at position 2.

Key physicochemical properties include a predicted collision cross-section (CCS) of 150.8 Ų for the [M+H]+ ion, indicative of its gas-phase ion mobility . The compound is synthesized via multi-step pathways involving enolate intermediates or bromination-amination reactions . It is available commercially with a purity of ≥95% .

Propriétés

IUPAC Name |

ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)10-9(11(13)17-14-10)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCAOMUSYLNUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407192 | |

| Record name | Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53983-15-6 | |

| Record name | Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate typically involves the reaction of ethyl 4-phenyl-3-oxobutanoate with hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete formation of the isoxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 5

The amino group at position 5 distinguishes the target compound from analogs with different substituents. Key comparisons include:

Impact of Substituents :

- Amino Group: Enhances hydrogen-bonding capacity and solubility in polar solvents compared to hydrophobic tert-butyl or cyclopropyl groups.

Positional Isomerism and Functional Group Variations

Variations in substituent positions or functional groups alter chemical behavior:

Key Observations :

Complex Derivatives with Extended Functionality

Advanced derivatives with additional functional groups highlight synthetic versatility:

Activité Biologique

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (CAS Number: 53983-15-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Formula: C₁₂H₁₂N₂O₃

Molecular Weight: 232.24 g/mol

Purity: ≥95%

The compound features an isoxazole ring, which is known for its diverse biological activities. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in drug development .

This compound exhibits biological activity through its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, which leads to various pharmacological effects. The compound has been studied for its potential as an antimicrobial and anticancer agent .

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains. For instance, a study reported the compound's effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial species tested.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving cancer cell lines such as HeLa and MCF-7, this compound exhibited significant cytotoxic effects with IC₅₀ values of approximately 20 µM . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Anticancer Activity Assessment : In another investigation, the compound was tested against various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with enhanced effects observed in combination with standard chemotherapeutics like doxorubicin .

Data Table: Summary of Biological Activities

Q & A

Q. Spectroscopic methods :

- NMR : H and C NMR identify substituents (e.g., phenyl, amino, ester groups) and confirm regiochemistry. For example, the methyl group in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate appears as a singlet at ~2.5 ppm in H NMR .

- LC-MS : Validates molecular weight (e.g., [M+H] peaks) and detects impurities. LC-MS was used to confirm the synthesis of trifluoromethylpyrazole derivatives .

Crystallographic methods :

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and molecular packing. For instance, triclinic crystal systems (space group ) were reported for ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, with cell parameters , , and .

Advanced: How can structural ambiguities in isoxazole derivatives be resolved using X-ray crystallography?

Structural ambiguities (e.g., disorder, anisotropic displacement) are resolved via:

- SHELX suite : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, SHELXL was critical in modeling the triclinic packing of ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate .

- WinGX/ORTEP : WinGX processes diffraction data, while ORTEP visualizes anisotropic ellipsoids and hydrogen bonds. These tools were used to analyze molecular geometry in ethyl 4-{1-[(2,4-dinitrophenyl)amino]ethyl}pyrazole-3-carboxylate .

Advanced: How to reconcile conflicting data between spectroscopic and crystallographic results?

Contradictions (e.g., NMR vs. SCXRD regiochemistry) require:

- Validation via complementary techniques : IR spectroscopy confirms functional groups, while SCXRD provides absolute configuration. For ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, SCXRD confirmed the ester group’s position, resolving NMR signal overlap .

- Computational chemistry : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometries to match experimental data .

Basic: What are recommended storage conditions to maintain the compound’s stability?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .

- Humidity : Use desiccants (silica gel) to avoid moisture-induced degradation, as isoxazole rings are sensitive to hydrolysis .

- Light : Protect from UV exposure to prevent photodegradation, especially for amino-substituted derivatives .

Advanced: How to design experiments to assess the compound’s reactivity under varying conditions?

- Kinetic studies : Monitor reaction rates under acidic/basic conditions (e.g., HCl/NaOH) via HPLC. For example, ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate’s stability was tested in N,N-dimethylacetamide at 80°C .

- Thermogravimetric analysis (TGA) : Determines thermal stability. Isoxazole derivatives typically decompose above 200°C .

Basic: What purification techniques are effective for isoxazole derivatives?

- Column chromatography : Use silica gel with eluents like ethyl acetate/hexane (1:4) to separate isomers .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, as shown for ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate .

Advanced: How to determine hydrogen bonding and molecular packing via crystallography?

- SHELXL refinement : Models hydrogen bonds (e.g., N–H···O interactions) and π-π stacking. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate exhibits C–H···O bonds stabilizing its crystal lattice .

- Mercury software : Visualizes packing diagrams and calculates intermolecular distances. This revealed edge-to-face interactions in ethyl 4-{1-[(2,4-dinitrophenyl)amino]ethyl}pyrazole-3-carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.